4-Methyltetrahydro-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTLGFCVBKENTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97145-14-7 | |

| Record name | 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97145-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10862555 | |

| Record name | 4-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-84-2 | |

| Record name | β-Methyl-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyltetrahydro-2H-pyran-2-one basic properties

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one

This guide provides a comprehensive technical overview of 4-Methyltetrahydro-2H-pyran-2-one, a heterocyclic compound of interest to researchers in organic synthesis, materials science, and drug discovery. As a substituted δ-valerolactone, its structure offers a unique combination of stereochemical complexity and synthetic versatility. We will delve into its fundamental properties, spectroscopic signature, synthetic pathways, reactivity, and potential applications, providing field-proven insights for laboratory professionals.

Chapter 1: Core Molecular Properties

Understanding the fundamental chemical and physical identity of a molecule is the bedrock of its application in research and development. This chapter outlines the core identifiers and properties of 4-Methyltetrahydro-2H-pyran-2-one.

Chemical Identity

The compound is systematically identified by several key descriptors, ensuring unambiguous communication in a research and regulatory context.

| Identifier | Value | Source(s) |

| CAS Number | 1121-84-2 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| IUPAC Name | 4-Methyloxan-2-one | [4] |

| Synonyms | Tetrahydro-4-methyl-2H-pyran-2-one, 3-Methyl-delta-valerolactone | [2] |

| InChI | InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3 | [1] |

| SMILES | CC1CCOC(=O)C1 | [3] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, purification, and application in various solvent systems. While experimental data for some properties are scarce, reliable predicted values and data from chemical suppliers provide a working profile.

| Property | Value | Notes | Source(s) |

| Appearance | Colorless liquid | [2] | |

| Boiling Point | 215.7 °C | At 760 mmHg | [2] |

| Density | 1.001 g/cm³ | [2] | |

| Flash Point | 79.8 °C | [2] | |

| Water Solubility | 3.22 x 10⁴ mg/L (est.) | Estimated value, indicating moderate solubility. | [5] |

| Refractive Index | 1.430 | [2] | |

| LogP | 0.96 | A measure of lipophilicity. | [2] |

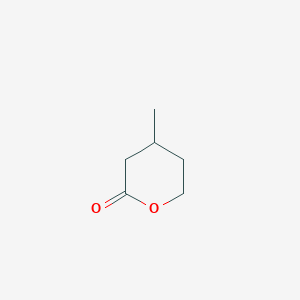

Structural Representation

The molecule features a six-membered saturated ring containing an ester functional group (a lactone). The methyl group is located at the C4 position, creating a chiral center.

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Methyltetrahydro-2H-pyran-2-one. The following data are based on information from spectral databases and predictions from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of a chiral center at C4 may lead to diastereotopic protons in the methylene groups, potentially resulting in more complex splitting patterns than initially expected.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~ 4.2 - 4.4 | Multiplet | Protons on C5 (adjacent to ring oxygen). |

| ~ 2.4 - 2.6 | Multiplet | Protons on C2 (adjacent to carbonyl). | |

| ~ 1.8 - 2.2 | Multiplet | Protons on C3 and the methine proton on C4. | |

| ~ 1.0 - 1.2 | Doublet | Methyl group protons (CH₃). | |

| ¹³C NMR | ~ 170 - 175 | Singlet | Carbonyl carbon (C1). |

| ~ 65 - 70 | Singlet | Carbon adjacent to ring oxygen (C5). | |

| ~ 30 - 35 | Singlet | Carbon at the chiral center (C4). | |

| ~ 25 - 30 | Singlet | Methylene carbons (C2, C3). | |

| ~ 20 - 25 | Singlet | Methyl carbon (CH₃). |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the lactone functional group. Data is available from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 1740 | Strong, Sharp | C=O Stretch (Ester/Lactone) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| 1050 - 1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of cyclic esters is complex but often involves the loss of small neutral molecules and characteristic ring-opening pathways.[6][7]

-

Molecular Ion (M⁺): A peak at m/z = 114 is expected, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of the methyl group (-CH₃) to give a fragment at m/z = 99.

-

Loss of CO or CO₂ following ring cleavage.

-

Cleavage of the pyran ring can lead to a variety of smaller fragments, often seen in the mass spectra of tetrahydropyrans and lactones.[7]

-

Chapter 3: Synthesis and Manufacturing

While numerous methods exist for the synthesis of pyran skeletons, a common and effective strategy for substituted 2H-pyran-2-ones involves the condensation of a methyl ketone with an acetal, followed by reaction with an N-acylglycine.[8][9] The resulting unsaturated lactone can then be selectively hydrogenated to yield the target saturated compound.

Plausible Synthetic Pathway

A viable two-step pathway begins with the formation of 3-Benzoylamino-4,6-dimethyl-2H-pyran-2-one from acetone and N,N-dimethylacetamide dimethyl acetal, followed by catalytic hydrogenation to saturate the ring. A de-acylation and removal of the 6-methyl group would be required in subsequent steps, or a more direct precursor could be chosen. A more direct conceptual pathway involves the cyclization of a corresponding 5-hydroxy-3-methylpentanoic acid derivative.

Synthetic Workflow Diagram

The following diagram illustrates a generalized two-step approach to synthesizing saturated δ-lactones from unsaturated precursors.

Example Experimental Protocol: Catalytic Hydrogenation of an Unsaturated Precursor

This protocol describes the reduction of an unsaturated pyranone to its saturated analogue. This is a foundational technique in organic synthesis, and its causality lies in the ability of a palladium-on-carbon catalyst to facilitate the addition of hydrogen across a carbon-carbon double bond at a lower energy state.

Objective: To synthesize 4-Methyltetrahydro-2H-pyran-2-one from a suitable unsaturated precursor (e.g., 4-Methyl-5,6-dihydro-2H-pyran-2-one).

Materials:

-

4-Methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq)

-

Palladium on Carbon (10% Pd, ~1-2 mol%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen (H₂) gas

-

Parr Hydrogenation Apparatus or similar

-

Celite™ or other filter aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add the unsaturated pyranone precursor followed by the solvent (e.g., ethanol). The catalyst (10% Pd/C) is then added carefully under an inert atmosphere. Rationale: Adding the catalyst last and under inert gas prevents premature reaction and potential ignition of the catalyst in air.

-

Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Reaction: Begin vigorous stirring or shaking to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/GC analysis of aliquots.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with additional solvent to recover all the product. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure 4-Methyltetrahydro-2H-pyran-2-one.

Chapter 4: Chemical Reactivity and Stability

The reactivity of 4-Methyltetrahydro-2H-pyran-2-one is primarily governed by the lactone functional group. The cyclic ester is an electrophile and is susceptible to attack by nucleophiles, typically resulting in ring-opening.

Key Reactions

-

Hydrolysis: In the presence of acid or base, the lactone will hydrolyze to form 5-hydroxy-3-methylpentanoic acid. This reaction is reversible, but under strong basic conditions, the formation of the carboxylate salt drives the reaction to completion. Studies on the parent δ-valerolactone confirm that acid-catalyzed hydrolysis proceeds via acyl cleavage.[10]

-

Aminolysis/Alcoholysis: Nucleophiles such as amines or alcohols can attack the carbonyl carbon, leading to ring-opening and the formation of amides or esters with a terminal hydroxyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol (3-methylpentane-1,5-diol).

Reactivity Diagram

Chapter 5: Applications in Research and Development

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[11]

-

Medicinal Chemistry: Pyran derivatives are known to possess a wide range of biological activities, including antifungal, antimicrobial, and vasorelaxant properties.[12][13] A derivative of 4-methyltetrahydro-2H-pyran has been specifically utilized in the development of potent and selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a target for cancer immunotherapy and autoimmune diseases.[14]

-

Polymer Science: Like its parent compound δ-valerolactone, 4-Methyltetrahydro-2H-pyran-2-one is a potential monomer for ring-opening polymerization (ROP).[4] This process can yield biodegradable aliphatic polyesters, with the methyl group influencing the polymer's thermal properties and crystallinity.

-

Fragrance and Flavor: The molecule is described as having a fruity odor, making it a compound of interest for the fragrance and flavor industries.[2]

Chapter 6: Safety and Toxicological Profile

No specific toxicological studies have been published for 4-Methyltetrahydro-2H-pyran-2-one. However, data from structurally similar compounds can provide a preliminary assessment. A safety assessment for a related fragrance ingredient, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, indicated no concern for genotoxicity.[11] Another analogue was found to be a weak skin sensitizer in animal studies.[15]

General Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry place away from ignition sources.

Conclusion

4-Methyltetrahydro-2H-pyran-2-one is a versatile heterocyclic building block with significant potential. Its well-defined chemical structure, characterized by standard spectroscopic techniques, allows for its use in diverse synthetic applications. From serving as a scaffold in the design of novel therapeutics to acting as a monomer in the creation of advanced polymers, this compound represents a valuable tool for chemical researchers and drug development professionals. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory and beyond.

References

-

Fiveable. (n.d.). δ-valerolactone Definition. Fiveable. Retrieved from [Link]

-

Kricheldorf, H. R., & Sumbel, M. V. (1989). Polylactones, 15. Reactions of δ‐valerolactone and ϵ‐caprolactone with acidic metal bromides. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 190(8), 1833-1842. Retrieved from [Link]

-

López, X., et al. (2005). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry, 70(21), 8579–8587. Retrieved from [Link]

-

Kepe, V., Polanc, S., & Kočevar, M. (1998). A SIMPLE PREPARATION OF SOME 4-METHYL-2H-PYRAN-2-ONES. HETEROCYCLES, 48(4), 671. Retrieved from [Link]

-

Mosby, W. L. (1959). Notes- Reactions of δ-Valerolactone with ortho- and peri-Napthylenediamines. The Journal of Organic Chemistry, 24(3), 421–422. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2008). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tetrahydro-4-methyl-2H-pyran-2-one. The Good Scents Company. Retrieved from [Link]

-

The Good Scents Company. (n.d.). delta-valerolactone. The Good Scents Company. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methyltetrahydro-2H-pyran-2-one. ChemSynthesis. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161, 112863. Retrieved from [Link]

-

Wikipedia. (n.d.). ERAP1. Wikipedia. Retrieved from [Link]

-

ChemSrc. (n.d.). tetrahydro-4-methylene-2-phenyl-2H-pyran. Chemsrc. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (+-)-4-(but-3-en-1-yloxy)-2-heptyl-6-methyltetrahydro-2H-pyran. SpectraBase. Retrieved from [Link]

-

Aggarwal, S., et al. (2002). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of agricultural and food chemistry, 50(12), 3433–3435. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. AICIS. Retrieved from [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 119. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. RSC Publishing. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Cheméo. Retrieved from [Link]

-

PubChem. (n.d.). 2H-pyran-2-one, 4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 255-266. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Navarrete-Vázquez, G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules, 29(8), 1735. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]

-

Wrolstad, R. E. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Nazari, Q. A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of molecular structure, 1250, 131758. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Retrieved from [Link]

-

ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]

Sources

- 1. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. fiveable.me [fiveable.me]

- 5. tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2 [thegoodscentscompany.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. par.nsf.gov [par.nsf.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

4-Methyltetrahydro-2H-pyran-2-one chemical structure and IUPAC name

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Methyltetrahydro-2H-pyran-2-one is a saturated heterocyclic compound belonging to the lactone class of organic molecules. As a six-membered cyclic ester, it serves as a valuable chiral or racemic building block in synthetic organic chemistry. Its structural features, including a stereocenter at the 4-position and a reactive ester linkage, make it a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of bioactive compounds and natural products. This guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis via the Baeyer-Villiger oxidation, spectroscopic characterization, and key applications, grounded in established chemical principles and safety protocols.

Nomenclature and Structure Elucidation

The unambiguous identification of a chemical entity is foundational to all research and development. This section details the systematic naming and structural properties of 4-Methyltetrahydro-2H-pyran-2-one.

-

IUPAC Name: The systematic IUPAC name for this compound is 4-methyltetrahydro-2H-pyran-2-one . An alternative, and also acceptable, IUPAC name is 4-methyloxan-2-one .

-

Synonyms: It is also referred to as δ-methyl-δ-valerolactone.

Chemical Structure

The structure consists of a six-membered tetrahydropyran ring containing an endocyclic oxygen atom. A carbonyl group at the C2 position forms the lactone (cyclic ester) functionality. A methyl group is substituted at the C4 position, which is a chiral center. The molecule can exist as (R)- or (S)-enantiomers, or as a racemic mixture.

Caption: 2D Structure of 4-Methyltetrahydro-2H-pyran-2-one.

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Appearance | Colorless liquid | Supplier Data |

| Boiling Point | Data not widely available | [2] |

| Density | Data not widely available | [2] |

| Water Solubility | 3.22 x 10⁴ mg/L at 25 °C (estimated) | [3] |

| logP | 1.00 (estimated) | [3] |

Synthesis and Manufacturing

The most direct and industrially relevant synthesis of δ-lactones such as 4-methyltetrahydro-2H-pyran-2-one is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 4-methyltetrahydro-2H-pyran-4-one.

The Baeyer-Villiger Oxidation: Mechanistic Insight

This reaction is a classic and powerful tool in organic synthesis for converting ketones into esters, or in this case, a cyclic ketone into a lactone.[4] The causality behind this transformation lies in the oxidative insertion of an oxygen atom adjacent to the carbonyl carbon.[5] The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism proceeds via a critical intermediate known as the Criegee intermediate. The choice of peroxyacid is driven by its ability to deliver an electrophilic oxygen atom. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. For unsymmetrical ketones, the group that can better stabilize a positive charge preferentially migrates. In the case of 4-methyltetrahydro-2H-pyran-4-one, the migration of the more substituted carbon atom (C5) leads to the desired lactone product.[1][6][7]

Caption: Experimental workflow for Baeyer-Villiger synthesis.

Experimental Protocol: Baeyer-Villiger Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyltetrahydro-2H-pyran-4-one (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM to the cooled ketone solution dropwise. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxyacid by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 4-methyltetrahydro-2H-pyran-2-one.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predictive and based on typical values for similar structures.

| Technique | Expected Signature |

| ¹H NMR | - CH₃ group (C4): Doublet, ~1.0-1.2 ppm. - CH₂ groups (C3, C5): Complex multiplets, ~1.5-2.6 ppm. - CH₂O group (C6): Multiplet, ~4.1-4.4 ppm. - CH group (C4): Multiplet, ~2.0-2.4 ppm. |

| ¹³C NMR | - C=O (C2): ~170-175 ppm. - CH₂O (C6): ~65-70 ppm. - CH₂ (C3, C5): ~30-40 ppm. - CH (C4): ~25-35 ppm. - CH₃: ~20-25 ppm. |

| Infrared (IR) | - Strong C=O stretch: ~1720-1740 cm⁻¹ (characteristic of a six-membered lactone). - C-O stretch: ~1200-1250 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 114. - Key Fragments: Loss of CO₂, loss of formaldehyde, and other ring fragmentation patterns. |

Applications and Research Interest

The primary value of 4-methyltetrahydro-2H-pyran-2-one for drug development professionals lies in its role as a versatile synthetic intermediate.

-

Chiral Building Block: The stereocenter at the C4 position allows for its use in asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity.

-

Scaffold for Bioactive Molecules: The lactone can be opened via hydrolysis or reaction with nucleophiles to generate functionalized linear chains. This strategy is employed in the synthesis of natural products and their analogs.

-

Fragment-Based Drug Discovery: Substructures resembling this compound are found in more complex molecules with demonstrated biological relevance. For instance, similar saturated heterocyclic motifs are present in inhibitors of enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , which are being investigated for applications in oncology and autoimmune diseases.

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is synthesized from supplier Safety Data Sheets (SDS).

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

References

-

Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tetrahydro-4-methyl-2H-pyran-2-one. Retrieved from [Link]

- Angene Chemical. (2021). Safety Data Sheet - 4-Methyltetrahydro-2H-pyran-2-one. Retrieved from a representative supplier SDS. A general link is not available, but similar documents can be found on supplier websites.

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2 [thegoodscentscompany.com]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Profile of 4-Methyltetrahydro-2H-pyran-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methyltetrahydro-2H-pyran-2-one (CAS No: 1121-84-2), a substituted δ-lactone.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for the structural elucidation and quality control of this compound.

Introduction to 4-Methyltetrahydro-2H-pyran-2-one

4-Methyltetrahydro-2H-pyran-2-one, a derivative of δ-valerolactone, is a six-membered cyclic ester. Its molecular formula is C₆H₁₀O₂ and it has a molecular weight of 114.14 g/mol .[1][2] The presence of a methyl group at the 4-position introduces a chiral center, leading to the existence of enantiomers. The spectroscopic analysis that follows provides a foundational understanding of its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for 4-Methyltetrahydro-2H-pyran-2-one is not readily found, we can predict the ¹H and ¹³C NMR spectra with high accuracy by analyzing the spectra of the parent compound, δ-valerolactone, and considering the influence of the C4-methyl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methyltetrahydro-2H-pyran-2-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl group and the oxygen atom within the ring. Based on the known spectrum of δ-valerolactone, which shows signals at approximately δ 1.08, 1.16, 2.08, and 3.71 ppm[3], we can anticipate the following assignments for the 4-methyl derivative.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyltetrahydro-2H-pyran-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 (α to C=O) | 2.4 - 2.6 | m | |

| H3 | 1.7 - 1.9 | m | |

| H4 | 1.9 - 2.1 | m | |

| H5 (adjacent to O) | 4.2 - 4.4 | m | |

| -CH₃ | 1.0 - 1.2 | d | ~ 6-7 |

-

Rationale for Predictions: The protons at C2, being alpha to the carbonyl group, will be deshielded and appear downfield. The protons at C5, adjacent to the electronegative oxygen atom, will experience the most significant deshielding. The methyl group at C4 will appear as a doublet due to coupling with the proton at C4. The remaining methylene and methine protons will exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For δ-valerolactone, signals are observed at approximately δ 19.0, 22.2, 29.9, 68.8, and 170.0 ppm.[3] The introduction of a methyl group at the C4 position will influence the chemical shifts of the neighboring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyltetrahydro-2H-pyran-2-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~170 |

| C3 | 25 - 30 |

| C4 | 30 - 35 |

| C5 | 65 - 70 |

| C6 | 28 - 33 |

| -CH₃ | 18 - 22 |

-

Rationale for Predictions: The carbonyl carbon (C2) will have the largest chemical shift. The carbon atom bonded to the ring oxygen (C5) will also be significantly downfield. The methyl substitution at C4 will cause a downfield shift for C4 and have a smaller effect on the adjacent C3 and C5 carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyltetrahydro-2H-pyran-2-one is characterized by strong absorptions corresponding to the carbonyl group and the C-O bonds of the ester functionality. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1]

Table 3: Key IR Absorption Bands for 4-Methyltetrahydro-2H-pyran-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (lactone) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| 1200-1250 | Strong | C-O stretch (ester) |

-

Interpretation: The most prominent feature in the IR spectrum of a lactone is the strong carbonyl (C=O) stretching vibration. For a six-membered ring lactone (δ-lactone), this band typically appears around 1735-1750 cm⁻¹.[4] The spectrum also shows characteristic C-H stretching vibrations of the methyl and methylene groups in the 2850-3000 cm⁻¹ region. A strong absorption due to the C-O stretching of the ester group is also expected in the 1200-1250 cm⁻¹ range.[5]

Mass Spectrometry (MS)

The mass spectrum of 4-Methyltetrahydro-2H-pyran-2-one provides information about its molecular weight and fragmentation pattern upon ionization. The NIST WebBook presents an electron ionization (EI) mass spectrum for this molecule.[1]

Table 4: Major Fragments in the Mass Spectrum of 4-Methyltetrahydro-2H-pyran-2-one

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CH₃]⁺ |

| 70 | High | [M - CO₂ - H₂]⁺ or [C₄H₆O]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 42 | Very High (Base Peak) | [C₃H₆]⁺ or [CH₂CO]⁺ |

-

Interpretation: The molecular ion peak [M]⁺ is observed at m/z 114, confirming the molecular weight of the compound.[1] The fragmentation of lactones is a complex process that can involve multiple pathways.[6] Common fragmentation patterns for cyclic esters include the loss of small neutral molecules such as CO, CO₂, and alkenes. The base peak at m/z 42 is likely due to a stable fragment resulting from ring cleavage. The fragmentation of radical cations, formed during EI, often leads to the formation of a charged fragment and a neutral radical.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyltetrahydro-2H-pyran-2-one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) for volatile compounds to induce fragmentation and provide structural information.

-

Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and its fragments.

Visualizations

Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR assignments for 4-Methyltetrahydro-2H-pyran-2-one.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

-

Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242–5248. [Link]

-

Nelson, D. R., & Fatland, C. L. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of antibiotics, 57(3), 224–234. [Link]

-

Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 37(12), 2007–2022. [Link]

-

Various Authors. (2025). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. ResearchGate. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Unknown Author. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

Chegg. Solved The 1H and 13C NMR spectra of δ-valerolactone. [Link]

-

ChemSynthesis. 4-methyltetrahydro-2H-pyran-2-one. [Link]

Sources

- 1. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Solved The 1H and 13C NMR spectra of δ-valerolactone | Chegg.com [chegg.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

Discovery and natural occurrence of 4-Methyltetrahydro-2H-pyran-2-one

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one: Discovery, Natural Occurrence, and Analysis

Introduction

4-Methyltetrahydro-2H-pyran-2-one, a lactone with a six-membered heterocyclic ring, is a molecule of interest due to its presence in natural products and its potential applications as a synthetic building block. This guide provides a comprehensive overview of its chemical identity, known occurrences in nature, and the scientific principles behind its synthesis and analysis. As a saturated derivative of a pyranone, its stereochemistry and subtle structural features can impart significant biological or sensory properties, making it a relevant target for researchers in natural product chemistry and synthetic biology.

This document is structured to provide Senior Application Scientists and drug development professionals with a foundational understanding of this compound, moving from its basic properties to its natural origins and the methodologies required for its study.

Physicochemical Properties and Identification

The fundamental characteristics of 4-Methyltetrahydro-2H-pyran-2-one are summarized below. These identifiers are crucial for database searches, regulatory documentation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 4-methyltetrahydro-2H-pyran-2-one | [1] |

| CAS Number | 1121-84-2 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [3] |

| SMILES | CC1CCOC(=O)C1 | [1][3] |

| InChIKey | YHTLGFCVBKENTE-UHFFFAOYSA-N | [2] |

Natural Occurrence

While the precise historical details of its initial discovery are not extensively documented, 4-Methyltetrahydro-2H-pyran-2-one has been identified as a naturally occurring compound.[4] Its presence has been noted in various plants and fermented products, where it likely contributes to the overall flavor and aroma profile. Some of the documented natural sources include:

-

Black currants

-

Brandy

-

Cognac

-

Thyme

-

Wine[5]

The presence of this lactone in such a diverse range of sources suggests multiple biosynthetic pathways and its potential role as a volatile or semi-volatile signaling molecule or flavor component. Its occurrence in fermented beverages like brandy, cognac, and wine indicates that it may be a product of yeast metabolism or the chemical transformation of precursors present in the raw materials during fermentation and aging.

Biosynthesis of Tetrahydropyran Rings

The biosynthesis of tetrahydropyran rings, common structural motifs in complex polyketide natural products, is a subject of significant research.[6] While the specific pathway for 4-Methyltetrahydro-2H-pyran-2-one is not detailed in the literature, a general understanding can be derived from studies on similar molecules, such as the antibiotic salinomycin.[6]

These rings are typically formed by giant multimodular enzymes known as polyketide synthases (PKSs).[6] The biosynthesis involves a series of condensation reactions with acyl-CoA precursors, followed by reductive and dehydrative processing. The formation of the pyran ring itself is often catalyzed by specialized enzymes, such as pyran synthases, which facilitate the cyclization of a linear polyketide chain.[6] In many cases, the formation of the tetrahydropyran ring is initiated by the epoxidation of a double bond in the polyketide chain, followed by an enzyme-catalyzed ring-opening and cyclization cascade.[6]

Below is a conceptual diagram illustrating a generalized pathway for the formation of a substituted tetrahydropyran ring within a polyketide backbone, which represents a plausible biosynthetic logic for the formation of molecules like 4-Methyltetrahydro-2H-pyran-2-one.

Caption: Generalized biosynthetic logic for tetrahydropyran ring formation.

Chemical Synthesis and Analysis

The controlled chemical synthesis of 4-Methyltetrahydro-2H-pyran-2-one is essential for obtaining pure standards for analytical studies and for exploring its potential applications. While specific, detailed synthetic procedures for this exact molecule are not abundant in the provided search results, general methods for the synthesis of substituted 2H-pyran-2-ones are well-established and can be adapted.[7][8]

A common approach involves the condensation of a methyl ketone with other reagents to form the pyranone ring, followed by reduction to the saturated tetrahydro-pyranone.[7]

Analytical Workflow

The identification and quantification of 4-Methyltetrahydro-2H-pyran-2-one in complex natural matrices require a robust analytical workflow. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a standard and powerful technique for this purpose, as indicated by data available in the NIST Chemistry WebBook.[2]

The workflow typically involves:

-

Extraction: Isolation of volatile and semi-volatile compounds from the sample matrix (e.g., wine, thyme extract) using methods like solvent extraction or solid-phase microextraction (SPME).

-

Separation: Separation of the individual components of the extract using GC, where the choice of column is critical for resolving isomers.

-

Detection and Identification: Detection by MS, which provides a mass spectrum (a molecular fingerprint) that can be compared to reference spectra in databases like the NIST library for positive identification.

The following diagram outlines a typical analytical workflow.

Caption: Standard workflow for analyzing natural volatile compounds.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 4-Methyltetrahydro-2H-pyran-2-one

This protocol is a generalized representation based on common organic synthesis techniques for lactones.

-

Step 1: Michael Addition. React methyl vinyl ketone with a suitable malonic ester derivative in the presence of a base (e.g., sodium ethoxide) to form a Michael adduct. The choice of malonic ester will determine the final substitution pattern.

-

Step 2: Hydrolysis and Decarboxylation. Subject the adduct to acidic or basic hydrolysis to convert the ester groups to carboxylic acids, followed by gentle heating to induce decarboxylation, yielding a 5-keto-3-methylhexanoic acid.

-

Step 3: Reduction and Lactonization. Reduce the ketone group selectively to a hydroxyl group using a reducing agent like sodium borohydride.

-

Step 4: Cyclization. In the presence of an acid catalyst, the hydroxyl group will attack the carboxylic acid group, leading to an intramolecular esterification (lactonization) to form the desired 4-Methyltetrahydro-2H-pyran-2-one.

-

Step 5: Purification. Purify the final product using column chromatography or distillation to obtain the pure lactone.

Protocol 2: Extraction and GC-MS Analysis from Thyme

-

Sample Preparation: Obtain 5 g of dried thyme leaves and grind them into a fine powder.

-

Extraction: Place the powdered sample in a 20 mL headspace vial. Add 5 mL of a saturated NaCl solution to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

-

SPME: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 60°C with gentle agitation.

-

GC-MS Injection: Immediately desorb the extracted analytes from the SPME fiber in the hot inlet of the GC-MS system.

-

GC Conditions: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature from 40°C (hold 2 min) to 250°C at a rate of 5°C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350.

-

Data Analysis: Process the resulting chromatogram and mass spectra. Compare the mass spectrum of any peak eluting at the expected retention time with the NIST library spectrum for 4-Methyltetrahydro-2H-pyran-2-one for confirmation.

Conclusion

4-Methyltetrahydro-2H-pyran-2-one is a naturally occurring lactone with a simple yet significant structure. While its discovery is not pinpointed to a specific event, its identification in various foods and beverages highlights its role in flavor and aroma chemistry. The biosynthesis of its core tetrahydropyran ring is likely rooted in the complex enzymatic machinery of polyketide synthesis. For researchers, the ability to synthesize this molecule chemically and to analyze its presence in natural products using robust techniques like GC-MS is crucial for further exploring its biological activities and potential applications. This guide provides the foundational knowledge and methodological considerations necessary for professionals in the fields of chemistry and drug development to engage with this intriguing molecule.

References

-

ChemSynthesis. (2025, May 20). 4-methyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

-

EPO. (2020, June 17). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

-

The Fragrance Conservatory. Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran. Retrieved from [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-4-methyl-. Retrieved from [Link]

-

The Good Scents Company. tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2. Retrieved from [Link]

-

NIST. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]

-

FooDB. Showing Compound (2R,4R)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (FDB029682). Retrieved from [Link]

-

PubChem. 2S-cis-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran. Retrieved from [Link]

-

Elex Biotech LLC. 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

-

PubChem. Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

-

PubMed Central. Biosynthesis of the modified tetrapyrroles—the pigments of life. Retrieved from [Link]

-

PubMed Central. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. Retrieved from [Link]

-

Semantic Scholar. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

-

US EPA. 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved from [Link]

-

PubChem. 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. Retrieved from [Link]

-

PubMed Central. Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. Retrieved from [Link]

-

Semantic Scholar. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Retrieved from [Link]

-

MDPI. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria. Retrieved from [Link]

-

European Chemicals Agency. A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol. Retrieved from [Link]

Sources

- 1. tetrahydro-4-methyl-2H-pyran-2-one 96% | CAS: 1121-84-2 | AChemBlock [achemblock.com]

- 2. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2 [thegoodscentscompany.com]

- 5. Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | The Fragrance Conservatory [fragranceconservatory.com]

- 6. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stereoisomers of 4-Methyltetrahydro-2H-pyran-2-one

An In-Depth Technical Guide to the

Abstract

4-Methyltetrahydro-2H-pyran-2-one, also known as β-methyl-δ-valerolactone, is a six-membered lactone with a single chiral center at the 4-position. This seemingly simple structural feature gives rise to two non-superimposable mirror-image stereoisomers: (R)- and (S)-enantiomers. In the fields of pharmacology, materials science, and natural product synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, material properties, and synthetic pathways. The body, being an inherently chiral environment, often interacts differently with each enantiomer of a drug, where one may be therapeutic and the other inactive or even toxic[1][2]. This guide provides a comprehensive technical overview of the stereoisomers of 4-Methyltetrahydro-2H-pyran-2-one, covering their synthesis, separation, structural elucidation, and biological significance, designed for researchers and professionals in drug development and chemical sciences.

The Principle of Chirality in 4-Methyltetrahydro-2H-pyran-2-one

4-Methyltetrahydro-2H-pyran-2-one possesses one stereocenter at the C4 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2-C(=O)- group, and a -CH2-O- group within the ring. This asymmetry results in the existence of a pair of enantiomers.

A mixture containing equal amounts of both (R)- and (S)-enantiomers is known as a racemic mixture or racemate. While chemically similar in an achiral environment, these enantiomers exhibit distinct properties in the presence of other chiral molecules, such as biological receptors or chiral analytical columns.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Stereoselective Synthesis and Racemic Preparation

The preparation of 4-Methyltetrahydro-2H-pyran-2-one can be approached through methods that yield a racemic mixture or through advanced stereoselective techniques that favor the formation of a single enantiomer.

Racemic Synthesis

A classic and robust method for preparing the racemic lactone involves the catalytic dehydrogenation of 3-methyl-1,5-pentanediol. This method is valued for its high yield and operational simplicity.

Experimental Protocol: Synthesis of Racemic β-Methyl-δ-valerolactone[3]

-

Apparatus Setup: Equip a 1-liter three-necked flask with a high-efficiency mechanical stirrer, a thermometer, and a reflux condenser connected to a gas evolution measurement device (e.g., a wet test meter).

-

Charging the Reactor: Charge the flask with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.

-

Reaction: Heat the mixture rapidly to 200°C with vigorous stirring. Maintain the temperature between 195-205°C for approximately 1.5 to 3.0 hours. The reaction progress is monitored by the evolution of hydrogen gas.

-

Workup and Purification: Upon completion, replace the reflux condenser with a Vigreux distillation column. The product, β-methyl-δ-valerolactone, is distilled directly from the reaction flask under vacuum. The yield is typically 90-95%.

Asymmetric (Enantioselective) Synthesis

Modern drug development demands enantiomerically pure compounds. Chemo-enzymatic methods have emerged as a powerful strategy for producing optically active lactones with high selectivity.[4] Enoate reductases (ERs), for example, can reduce α,β-unsaturated lactones to their saturated counterparts with exceptional control over the stereochemical outcome.

A study demonstrated the synthesis of both (+)- and (–)-β-methyl-δ-valerolactone from anhydromevalonolactone using different enoate reductases.[4][5]

-

The mutant enoate reductase YqjM(C26D, I69T) produced (+)-β-methyl-δ-valerolactone with 76% enantiomeric excess (ee).

-

Conversely, the enoate reductase OYE2 yielded the (–)-enantiomer with a superior 96% ee and 92% conversion.[4]

This highlights a key principle of modern asymmetric synthesis: the choice of catalyst (in this case, the enzyme) dictates the stereochemical outcome, allowing access to either desired enantiomer from a common precursor.

Chiral Separation and Analysis

Once a racemic mixture is synthesized, the individual enantiomers must be separated (resolved) and their purity quantified. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[6]

The core principle of chiral HPLC is the differential interaction between the enantiomers and the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation (Representative)

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for a wide range of compounds, including lactones.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 Hexane:Isopropanol).

-

System Setup:

-

Install the chiral column in the HPLC system.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength (e.g., 210 nm for lactones lacking a strong chromophore).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Sample Injection: Dissolve a small amount of the racemic 4-Methyltetrahydro-2H-pyran-2-one in the mobile phase and inject it into the system.

-

Data Analysis: Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Caption: A generalized workflow for obtaining and verifying stereoisomers.

Structural Elucidation and Stereochemical Assignment

Separating the enantiomers is only part of the challenge; confirming their absolute configuration is equally critical. A combination of spectroscopic and physical methods is employed for this purpose.

NMR Spectroscopy

While standard NMR spectra of two enantiomers are identical, their signals can be differentiated by introducing a chiral element.[7]

-

Chiral Shift Reagents (CSRs): Lanthanide-based CSRs can be added to the NMR sample, forming diastereomeric complexes that exhibit different chemical shifts for the corresponding protons in each enantiomer.

-

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with an enantiopure CDA to form diastereomers. Since diastereomers have distinct physical properties, their NMR spectra will be different, allowing for quantification and, in some cases, assignment of configuration based on predictable shielding/deshielding effects.[8]

Advanced computational NMR methods, which compare experimentally obtained chemical shifts with those calculated for a proposed structure, are also becoming invaluable tools for assigning the correct stereoisomer.[9]

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. This property, measured with a polarimeter, is a defining characteristic. The (+)- or (d)-isomer is dextrorotatory, while the (–)- or (l)-isomer is levorotatory. While this method confirms optical activity, it does not directly reveal the (R) or (S) configuration without reference to a known standard.

Biological Significance and Applications

The importance of stereochemistry is most pronounced in biological systems. Pyranone and lactone derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[10][11] The specific three-dimensional arrangement of atoms dictates how a molecule fits into a receptor or enzyme active site, analogous to a key fitting into a lock.

Beyond pharmacology, the stereochemistry of lactone monomers like 4-Methyltetrahydro-2H-pyran-2-one can significantly influence the properties of the resulting polymers.[4] Ring-opening polymerization of an enantiopure monomer can lead to isotactic polyesters, which may have different thermal and mechanical properties (e.g., crystallinity, melting point) compared to the atactic polymer derived from the racemic monomer.[4][12]

Table 1: Properties of 4-Methyltetrahydro-2H-pyran-2-one

| Property | Value | Source |

| IUPAC Name | 4-methyl-oxan-2-one | NIST[13] |

| Synonyms | β-Methyl-δ-valerolactone | Organic Syntheses[3] |

| CAS Number | 1121-84-2 | NIST[13][14] |

| Molecular Formula | C₆H₁₀O₂ | ChemSynthesis[15] |

| Molecular Weight | 114.14 g/mol | ChemSynthesis[15] |

Conclusion

The stereoisomers of 4-Methyltetrahydro-2H-pyran-2-one serve as a quintessential example of the criticality of stereochemistry in modern science. For drug development professionals and researchers, understanding the distinct properties and behaviors of the (R)- and (S)-enantiomers is not merely an academic exercise but a fundamental requirement for designing safe, effective, and innovative molecules. The continued development of advanced asymmetric synthesis and chiral analysis techniques will further empower scientists to harness the specific attributes of individual stereoisomers for therapeutic and materials science applications.

References

-

Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3845-3848. [Link]

-

Jain, N., et al. (2013). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of organic chemistry, 78(15), 7433-7440. [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. [Link]

-

Boykin, D. W. (1989). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 27(8), 759-761. [Link]

-

Brenna, E., Gatti, F. G., Monti, D., & Valoti, J. (2014). Substrate-engineering Approach to the Stereoselective Chemo-Multienzymatic Cascade Synthesis of Nicotiana tabacum Lactone. The Journal of organic chemistry, 79(24), 12343-12349. [Link]

-

da Silva, T. B., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(10), 1736-1740. [Link]

-

Wiley, R. H., & Smith, N. R. (1951). β-METHYL-δ-VALEROLACTONE. Organic Syntheses, 31, 76. [Link]

-

Sardon, H., et al. (2021). Ring Opening Polymerization of β-acetoxy-δ- methylvalerolactone, a Triacetic Acid Lactone Derivative. Polymer Chemistry, 12(43), 6210-6218. [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2009). Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones. Organic letters, 11(5), 1183-1186. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

St. John, F. J., et al. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering, 4(8), 4449-4455. [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(23), 5737-5755. [Link]

-

ChemSynthesis. (n.d.). 4-methyltetrahydro-2H-pyran-2-one. [Link]

-

Scriba, G. K. E. (2005). Chiral Drug Separation. In Encyclopedia of Analytical Science (pp. 438-445). [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem Compound Database. [Link]

-

University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

-

SIELC Technologies. (n.d.). Separation of 2-(4-Methylphenoxy)tetrahydro-2H-pyran on Newcrom R1 HPLC column. [Link]

-

Funaki, Y., Kawai, G., & Mori, K. (1986). Synthesis and Biological Activity of the Isomers and Analogs of (4e,8e,2s,3r,2′r)-N-2′-Hydroxyhexadecanoyl-9-Methyl-4,8-Sphingadienine. Agricultural and Biological Chemistry, 50(3), 615-627. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Journal of Heterocyclic Chemistry, 56(1), 5-25. [Link]

-

Kumar, V., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 40(22), 11623-11641. [Link]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 14. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

Physical and chemical properties of 4-Methyltetrahydro-2H-pyran-2-one

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one

Abstract

This guide provides a comprehensive technical overview of 4-Methyltetrahydro-2H-pyran-2-one (CAS No. 1121-84-2), a heterocyclic compound belonging to the δ-valerolactone class.[1] We delve into its core physicochemical properties, spectroscopic profile, chemical reactivity, and established analytical protocols. The document is structured to serve as a practical resource for laboratory researchers and professionals in the field of drug development, offering insights into the molecule's behavior, characterization, and safe handling. Emphasis is placed on the causality behind experimental choices and the practical application of its structural features, such as its chiral center.

Introduction and Significance

4-Methyltetrahydro-2H-pyran-2-one, also known as 4-methyloxan-2-one, is a six-membered cyclic ester (lactone).[2] Its structure, featuring a tetrahydropyran ring with a ketone group at the 2-position and a methyl substituent at the 4-position, imparts specific chemical characteristics relevant to various scientific domains. The presence of a chiral center at the C4 position makes it a valuable stereospecific building block in asymmetric organic synthesis, a critical consideration in the development of new pharmaceutical agents. Understanding its properties is fundamental to leveraging its potential in synthetic chemistry and materials science.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is the foundation of its application in research. These parameters dictate solvent selection, reaction conditions, and purification strategies.

General and Structural Data

The fundamental identifiers and structural properties of 4-Methyltetrahydro-2H-pyran-2-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-methyltetrahydro-2H-pyran-2-one | [3] |

| CAS Number | 1121-84-2 | [4][5] |

| Molecular Formula | C₆H₁₀O₂ | [4][5] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| SMILES | CC1CCOC(=O)C1 | [3][6] |

| InChIKey | YHTLGFCVBKENTE-UHFFFAOYSA-N | [4] |

Physical Properties

The physical state and solubility are critical for handling, formulation, and reaction setup. While specific experimental values for melting and boiling points are not consistently available in public literature, its parent compound, δ-valerolactone, serves as a useful benchmark.[6] δ-Valerolactone has a boiling point of 230 °C and is soluble in water.[7] 4-Methyltetrahydro-2H-pyran-2-one is estimated to be soluble in water at approximately 3.2 x 10⁴ mg/L at 25 °C.[2]

Recommended Storage: For maintaining chemical integrity, the compound should be stored in a dry, sealed container at 2-8°C.[5]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy: A prominent absorption peak is expected in the range of 1720-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch in a saturated six-membered lactone. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the protons on the pyran ring and the methyl group. The protons adjacent to the ring oxygen (CH₂) and the carbonyl group (CH₂) will appear as multiplets in the downfield region (typically 3.5-4.5 ppm and 2.0-2.5 ppm, respectively). The methyl group (CH₃) will appear as a doublet in the upfield region (around 1.0-1.2 ppm).

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon at the most downfield position (typically >170 ppm). The carbon attached to the ring oxygen will also be significantly downfield, while the remaining aliphatic carbons will appear in the upfield region.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 114).[4] Fragmentation patterns would likely involve the loss of CO₂ or cleavage of the lactone ring.

Chemical Reactivity and Stability

The chemical behavior of 4-Methyltetrahydro-2H-pyran-2-one is primarily dictated by the lactone functional group.

Lactone Ring Reactivity

Lactones are cyclic esters and are susceptible to nucleophilic acyl substitution, which results in ring-opening. This reactivity is central to its use as a monomer for polymerization and as a synthetic intermediate.[8]

-

Hydrolysis: The lactone can be hydrolyzed under both acidic and basic conditions to yield 5-hydroxy-4-methylpentanoic acid. Acid-catalyzed hydrolysis proceeds via acyl cleavage, a common mechanism for esters and lactones.[9]

-

Reaction with Nucleophiles: Strong nucleophiles, such as Grignard reagents or organolithium compounds, will attack the electrophilic carbonyl carbon, leading to ring-opening.

-

Reduction: The carbonyl group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 4-methyl-1,5-pentanediol.

-

Polymerization: Like its parent compound δ-valerolactone, it can undergo ring-opening polymerization to form polyesters.[8] This reaction can be initiated by various catalysts, including acidic metal bromides which coordinate to the exocyclic oxygen before causing ring cleavage.[10]

Below is a generalized diagram illustrating the nucleophilic ring-opening of a δ-lactone.

Caption: Generalized workflow for nucleophilic ring-opening of a δ-lactone.

Toxicological and Safety Information

Currently, detailed toxicological data for 4-Methyltetrahydro-2H-pyran-2-one is limited.[11] The chemical, physical, and toxicological properties have not been thoroughly investigated.[11] Therefore, it should be handled with the standard precautions for laboratory chemicals.

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Specific data on oral, dermal, or inhalation toxicity is not determined.[2] It is not currently classified under GHS for specific hazards.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It may be possible to burn the compound in a chemical incinerator.[11]

Experimental Protocols for Characterization

The following protocols are designed to be self-validating systems for the confirmation of identity and purity.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for determining the purity of a sample and confirming its molecular weight.

Rationale: GC separates volatile compounds based on their boiling point and interaction with the stationary phase, while MS provides mass information for identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to prevent column overloading.

-

Temperature Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature program is a starting point and must be optimized for the specific instrument and column.

-

MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

-

-

Data Analysis:

-

The retention time of the major peak should be consistent across runs.

-

Purity is calculated based on the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

-

The mass spectrum of the main peak should display a molecular ion at m/z 114, confirming the compound's identity.[4]

-

Sources

- 1. Human Metabolome Database: Showing metabocard for delta-Valerolactone (HMDB0250981) [hmdb.ca]

- 2. tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2 [thegoodscentscompany.com]

- 3. tetrahydro-4-methyl-2H-pyran-2-one 96% | CAS: 1121-84-2 | AChemBlock [achemblock.com]

- 4. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. delta-valerolactone, 542-28-9 [thegoodscentscompany.com]

- 8. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

A Theoretical Investigation into the Conformational Stability of 4-Methyltetrahydro-2H-pyran-2-one